MK-8745, also known as MK8745, is a potent and selective small-molecule inhibitor of Aurora kinase A (AURKA). [, , , , ] It is classified as a kinase inhibitor and serves as a valuable tool in scientific research for exploring the functions of AURKA in various cellular processes, particularly those related to cell division and cancer. [, , , , , , , ]
The synthesis of MK-8745 involves multiple steps, beginning with the preparation of intermediate compounds. The compound is synthesized through a series of reactions that include the formation of key functional groups and the construction of its complex molecular framework. Specific methodologies utilized in the synthesis include:
The precise reaction pathways and conditions are critical for optimizing the synthesis, although detailed proprietary methods may not be publicly available.
MK-8745 has a complex molecular structure characterized by the following features:
The compound's molecular structure allows it to effectively bind to the active site of Aurora A kinase, inhibiting its activity . The spatial arrangement of atoms within MK-8745 is crucial for its interaction with target proteins.
MK-8745 undergoes several chemical reactions primarily involving its interaction with cellular proteins:
These reactions underscore the compound's potential as a therapeutic agent in oncology.
The mechanism of action of MK-8745 involves:
In laboratory settings, treatment with MK-8745 results in significant alterations in cellular behavior, particularly in cancerous cells.
MK-8745 has significant potential applications in scientific research and clinical settings:
AURKA localizes to centrosomes and spindle microtubules, regulating centrosome separation, mitotic entry, and spindle assembly. Its oncogenicity stems from multiple mechanisms:
Table 1: AURKA Dysregulation in Human Cancers
Cancer Type | Frequency of Overexpression | Associated Clinical Outcome |
---|---|---|
Breast Cancer | 45–55% | Reduced overall survival (HR = 2.1) |
Non-Hodgkin Lymphoma | 38% | Shorter progression-free survival |
Lung Adenocarcinoma | 31% | Increased metastasis risk |
Colorectal Cancer | 42% | Chemoresistance |
Source: TCGA data integrated from [1] [4]
While pan-Aurora inhibitors (e.g., VX-680) block both AURKA and AURKB, they cause dose-limiting toxicities due to AURKB’s role in cytokinesis. Selective AURKA inhibition offers:
MK-8745 (developed by Merck) is an ATP-competitive inhibitor with 200–400-fold selectivity for AURKA over AURKB. Structural analyses reveal that MK-8745 binds the hydrophobic pocket of AURKA’s active site, forming hydrogen bonds with Glu211 and Ala213—residues divergent in AURKB. This binding stabilizes AURKA in an inactive conformation, preventing Thr288 autophosphorylation and TPX2-mediated activation [2] [6].
Table 2: Selectivity Profile of MK-8745 vs. Clinical-Stage AKIs
Inhibitor | AURKA IC₅₀ (nM) | AURKB IC₅₀ (nM) | Selectivity Ratio (AURKB/AURKA) |
---|---|---|---|
MK-8745 | 4.2 | 1,050 | 250 |
Alisertib | 1.2 | 396 | 330 |
MK-5108 | 6.5 | 1,370 | 211 |
ZM447439 | 110 | 130 | 1.2 |
Data derived from biochemical kinase assays in [6] [7]
MK-8745 exerts potent anti-tumor effects through:
MK-8745 entered Phase I/II trials for NHL and solid tumors based on:
Table 3: Key Preclinical Studies of MK-8745
Cancer Model | Key Findings | Biomarker Correlation |
---|---|---|
NHL cell lines | EC₅₀ = 50–75 nM; G2/M arrest → apoptosis | TPX2 expression (R² = 0.89) |
Breast cancer PDX | Resensitized abemaciclib; tumor growth inhibition (T/C = 0.3*) | pERK1/2 suppression |
Glioblastoma | Synergy with temozolomide; enhanced DNA damage | γH2AX elevation |
*T/C: Treated vs. control tumor volume ratio; Data compiled from [2] [3] [9]
Selective AURKA inhibitors like MK-8745 exemplify the shift toward targeting oncogenic drivers within cell cycle machinery. Ongoing studies focus on optimizing therapeutic indices through biomarker-guided patient selection and rational combinations [5] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7